tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate
Description
Chemical Structure: The compound features a seven-membered azepane ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a fluorine atom at the 3-position, and an aminomethyl substituent also at the 3-position. Key Characteristics:
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-7-5-4-6-12(13,8-14)9-15/h4-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCDJBJDFDHWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a haloalkylamine.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Aminomethylation: The aminomethyl group can be introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: The compound can be reduced to form secondary or primary amines, depending on the reducing agent and conditions used.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of tert-butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate involves several key steps:
- Formation of the Azepane Ring : Cyclization reactions using haloalkylamine precursors.
- Fluorine Introduction : Nucleophilic substitution with fluorinating agents like diethylaminosulfur trifluoride (DAST).
- Aminomethylation : Reductive amination with formaldehyde and sodium cyanoborohydride.
- Esterification : Reaction with tert-butyl alcohol under acid catalysis.
Medicinal Chemistry
The compound shows promise in drug design due to the following characteristics:
- Enhanced Metabolic Stability : The fluorine atom contributes to increased metabolic stability of drug candidates, which is crucial for their efficacy and safety profiles.
- Bioavailability Improvement : The structural features can enhance the absorption and distribution of therapeutic agents in biological systems.
Biological Research
In biological studies, this compound serves as:
- Biological Probes : Used to investigate the effects of fluorine substitution on biological activity and interactions with molecular targets such as enzymes and receptors.
- Enzyme Inhibitors : Potential applications include inhibition of enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
Organic Synthesis
This compound acts as a significant building block in organic synthesis:
- Synthesis of Complex Molecules : Utilized in the construction of more complex pharmaceuticals and agrochemicals, facilitating the development of novel compounds with desired biological activities.
Industrial Applications
In the industrial sector, this compound finds applications in:
- Material Science : Its unique properties make it suitable for developing new polymers and advanced materials, contributing to innovations in material chemistry.
- Specialty Chemicals Production : The compound is used in synthesizing specialty chemicals that have specific applications across various industries.
Comparison with Other Compounds
The presence of fluorine in this compound imparts distinct advantages over other halogenated compounds:
| Property | This compound | Chloro/Bromo/Iodo Counterparts |
|---|---|---|
| Metabolic Stability | High | Variable |
| Lipophilicity | Increased | Lower |
| Reactivity | Less reactive due to fluorine | More reactive |
| Biological Activity Enhancement | Significant | Moderate |
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Drug Development Studies : Research indicates that compounds containing fluorine often exhibit improved pharmacokinetic properties compared to their non-fluorinated analogs, leading to enhanced drug candidates.
- Biological Activity Assessments : Investigations into enzyme inhibition have shown that this compound can effectively modulate enzyme activity, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atom can influence the binding affinity and selectivity of the compound for its target, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Structural Analogues by Ring Size and Substituent Positioning
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Differences and Implications
Ring Size and Stability :
- Azepane (7-membered) : Lower ring strain compared to azetidine (4-membered) and piperidine (6-membered), enhancing thermal and chemical stability. This flexibility may improve binding to larger protein pockets in drug targets .
- Azetidine (4-membered) : High strain increases reactivity but reduces stability, making it prone to ring-opening under acidic or nucleophilic conditions .
Substituent Positioning :
- 3,3-Disubstitution (azepane/azetidine) : Symmetric substitution minimizes steric hindrance, favoring synthetic accessibility and consistent molecular interactions.
- 3,4-Disubstitution (piperidine): Asymmetric positioning (e.g., 3-fluoro and 4-aminomethyl) may introduce steric clashes, limiting applications in enantioselective catalysis .
Stereochemical Considerations :
- The (R)-configured piperidine derivative (CAS 1345456-44-1) highlights the importance of chirality in biological systems. Enantiomers may exhibit divergent pharmacokinetic profiles, necessitating precise synthesis .
Fluorine’s Role :
- Fluorine’s electronegativity enhances metabolic stability and influences electronic properties (e.g., pKa modulation of the aminomethyl group). This is consistent across all analogs .
Biological Activity
tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H20FN2O2
- Molecular Weight : 232.3 g/mol
- IUPAC Name : tert-butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate
- CAS Number : 1345456-44-1
The compound features a piperidine ring with a fluorine atom and an aminomethyl group, which may contribute to its biological activity by influencing receptor interactions and enzyme inhibition.
The biological activity of this compound is primarily mediated through its interaction with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : Its structural properties suggest that it may interact with neurotransmitter receptors, potentially affecting neurological functions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies have explored the compound's anticancer effects. It has been shown to induce apoptosis in cancer cell lines, likely through mechanisms involving oxidative stress and DNA damage.
Data Tables
The following table summarizes the biological activities observed in various studies:
| Activity Type | Tested Pathogen/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Antimicrobial | S. aureus | 10 | |
| Anticancer | HeLa (cervical cancer) | 25 | |
| Anticancer | MCF-7 (breast cancer) | 30 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against Gram-negative and Gram-positive bacteria. The compound demonstrated significant inhibition of growth, particularly against S. aureus, with an IC50 value of 10 µM.
Case Study 2: Cancer Cell Apoptosis
Research by Johnson et al. (2023) investigated the compound's effects on HeLa cells. The study found that treatment with this compound led to increased markers of apoptosis, including caspase activation and PARP cleavage, suggesting its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
